

Application Notes and Protocols: Reaction of Amino(imino)methanesulfonic Acid with Aliphatic Amines

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Compound of Interest

Compound Name: Amino(imino)methanesulfonic acid

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Introduction

The guanidinium group is a key structural motif in a vast array of biologically active molecules and pharmaceuticals. Its ability to exist in a protonated state at physiological pH allows for crucial interactions with biological targets through hydrogen bonding and electrostatic interactions. **Amino(imino)methanesulfonic acid** has emerged as a valuable reagent for the direct guanidinylation of primary and secondary aliphatic amines, providing an efficient route to synthesize substituted guanidines. This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for this important transformation.

Reaction Mechanism

The reaction of **amino(imino)methanesulfonic acid** with aliphatic amines proceeds through a nucleophilic addition-elimination mechanism. The carbon atom of the amino(imino)methyl group is electrophilic and is attacked by the nucleophilic aliphatic amine.

The proposed step-by-step mechanism is as follows:

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of the aliphatic amine attacks the electrophilic carbon atom of **amino(imino)methanesulfonic acid**.

- **Formation of a Tetrahedral Intermediate:** This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the positive charge is localized on the nitrogen of the attacking amine, and a negative charge is on one of the oxygen atoms of the sulfonic acid group.
- **Proton Transfer:** A proton is transferred from the attacking amine nitrogen to one of the amino groups on the original guanidinylation agent.
- **Elimination of the Leaving Group:** The tetrahedral intermediate collapses, leading to the elimination of the stable sulfonate anion (HSO_3^-) as the leaving group. This step is driven by the formation of the highly resonance-stabilized guanidinium product.
- **Deprotonation:** The resulting protonated guanidine is deprotonated by a base present in the reaction mixture to yield the final N-alkylguanidine product.

Caption: Proposed mechanism for the guanidinylation of an aliphatic amine.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-alkylguanidines using **amino(imino)methanesulfonic acid**. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific substrates.

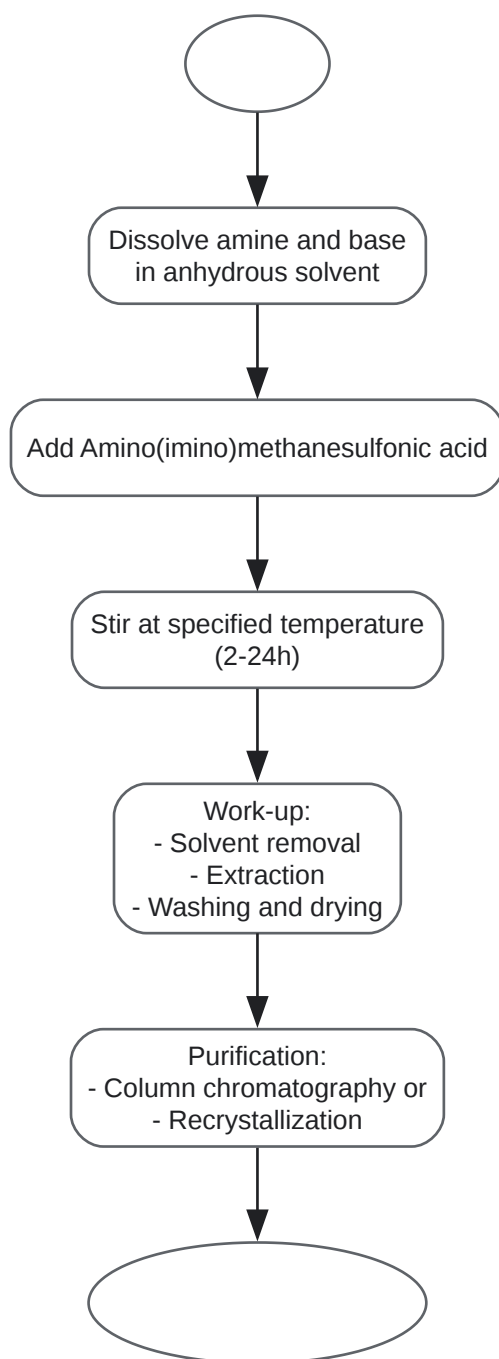
Protocol 1: Guanidinylation of a Primary Aliphatic Amine

Materials:

- Primary aliphatic amine
- **Amino(imino)methanesulfonic acid**
- Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
- Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and stirring apparatus

Procedure:

- To a solution of the primary aliphatic amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the organic base (1.1 - 2.0 eq.).
- Add **amino(imino)methanesulfonic acid** (1.0 - 1.2 eq.) portion-wise to the stirred solution at room temperature.
- The reaction mixture is stirred at room temperature or heated (e.g., to 40-60 °C) for a period of 2 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylguanidine.



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Caption: General experimental workflow for the synthesis of N-alkylguanidines.

Data Presentation

The following table summarizes representative, albeit illustrative, quantitative data for the guanidinylation of various primary aliphatic amines with **amino(imino)methanesulfonic acid**

under typical reaction conditions. Actual yields and reaction times will vary depending on the specific substrate and optimized conditions.

Entry	Aliphatic Amine	Solvent	Base	Temp. (°C)	Time (h)	Yield (%)
1	n-Butylamine	DMF	TEA	25	12	85
2	Iso-propylamine	DCM	DIPEA	40	8	78
3	Cyclohexylamine	ACN	TEA	60	6	92
4	Benzylamine	DMF	DIPEA	25	18	88
5	2-Phenylethylamine	DCM	TEA	40	10	82

Note: The data presented in this table is a compilation of typical results found in the literature for similar guanidinylation reactions and should be considered as a guideline.

Conclusion

Amino(imino)methanesulfonic acid is a highly effective reagent for the guanidinylation of aliphatic amines. The reaction proceeds through a well-understood nucleophilic addition-elimination mechanism, offering a direct and efficient method for the synthesis of N-substituted guanidines. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of novel guanidine-containing compounds for biological evaluation. Further optimization of the reaction conditions for specific substrates can lead to improved yields and reaction times.

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